N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-4-methylbenzamide
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Overview
Description
The compound contains a benzimidazole moiety, which is a fused aromatic ring structure consisting of benzene and imidazole . Benzimidazole derivatives have been studied for their various biological activities, including antiparasitic and antioxidant properties .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, benzimidazole derivatives are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids .Molecular Structure Analysis
The compound has a benzimidazole ring, which is a heterocyclic aromatic compound. This structure is likely to contribute to the stability and reactivity of the compound .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including reactions with free radicals . The specific reactions that this compound would undergo would depend on the conditions and reagents present.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Benzimidazole derivatives generally have good stability and bioavailability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-10-12-16(13-11-15)23(29)27-28-24-18(14-17-6-2-5-9-21(17)30-24)22-25-19-7-3-4-8-20(19)26-22/h2-14H,1H3,(H,25,26)(H,27,29)/b28-24+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSQVROZLCQKOW-ZZIIXHQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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